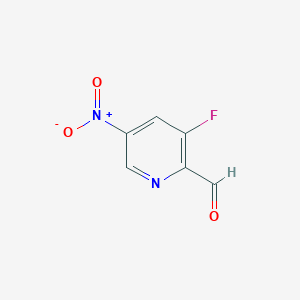

3-Fluoro-5-nitropicolinaldehyde

Description

3-Fluoro-5-nitropicolinaldehyde (CAS: 1289114-02-8) is a pyridine-based aldehyde derivative featuring a fluorine atom at the 3-position and a nitro group (-NO₂) at the 5-position of the pyridine ring. Its structure includes a formyl (-CHO) group at position 2, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The compound is commercially available through three suppliers, indicating moderate industrial demand .

Properties

IUPAC Name |

3-fluoro-5-nitropyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O3/c7-5-1-4(9(11)12)2-8-6(5)3-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQDJMUABOFWKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289114-02-8 | |

| Record name | 3-fluoro-5-nitropyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the nitration of 3-fluoropyridine followed by formylation to introduce the aldehyde group . The reaction conditions often involve the use of strong acids and controlled temperatures to ensure the selective introduction of functional groups.

Industrial Production Methods: Industrial production of 3-Fluoro-5-nitropicolinaldehyde may involve large-scale nitration and formylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-nitropicolinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 3-Fluoro-5-nitropicolinic acid.

Reduction: 3-Fluoro-5-aminopicolinaldehyde.

Substitution: Various substituted picolinaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-nitropicolinaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Fluoro-5-nitropicolinaldehyde involves its reactive functional groups, which can interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and molecular differences between 3-Fluoro-5-nitropicolinaldehyde and analogous compounds:

Research Findings and Trends

- Pharmaceutical Intermediates : Pyridine-based aldehydes like this compound are critical in synthesizing kinase inhibitors and antiviral agents, leveraging their ability to form stable imine bonds .

- Spectroscopic Data : Infrared (IR) spectra of 3-Fluoro-5-(trifluoromethyl)benzaldehyde show strong C=O stretching at ~1700 cm⁻¹, a feature shared with other aromatic aldehydes .

Biological Activity

3-Fluoro-5-nitropicolinaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug discovery, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a fluorine atom and a nitro group attached to a picolinaldehyde backbone. This configuration is believed to enhance its biological activity compared to similar compounds.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent. The compound's mechanism of action appears to involve modulation of specific signaling pathways and interaction with various molecular targets.

- Enzyme Interaction : this compound may inhibit certain kinases involved in inflammatory responses, such as IRAK4, which plays a crucial role in the signaling pathways activated by interleukin-1 receptor (IL-1R) and Toll-like receptors (TLRs) .

- Cell Signaling Modulation : The compound influences pathways related to inflammation, cell proliferation, and apoptosis, potentially leading to therapeutic effects in conditions like rheumatoid arthritis and cancer .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- Anti-inflammatory Activity : The compound showed promising results in reducing the production of inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases.

- Cytotoxic Effects : Preliminary cytotoxicity assays indicated that this compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells .

In Vivo Studies

In vivo experiments have also been conducted to evaluate the pharmacokinetics and therapeutic efficacy of this compound:

| Study Type | Model Organism | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Pharmacokinetics | Mice | 10 | Low clearance; half-life of 80 min |

| Therapeutic Efficacy | Tumor-bearing Mice | 20 | Significant tumor reduction observed |

These findings suggest that the compound has favorable pharmacokinetic properties and demonstrates potential as a therapeutic agent in cancer treatment.

Case Study 1: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry reported that this compound inhibited tumor growth in xenograft models. The study noted:

- Tumor Reduction : A reduction in tumor volume by approximately 40% compared to control groups.

- Mechanism Insights : The compound was found to induce apoptosis in cancer cells through activation of caspase pathways .

Case Study 2: Anti-Inflammatory Applications

Another investigation focused on the anti-inflammatory properties of the compound, highlighting:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.